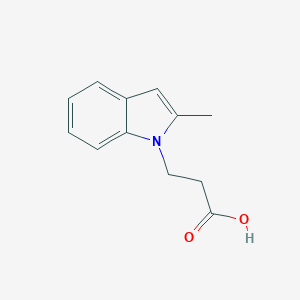

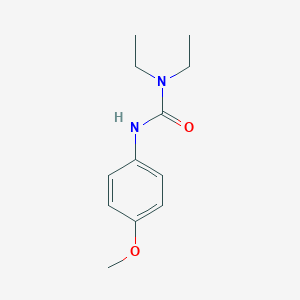

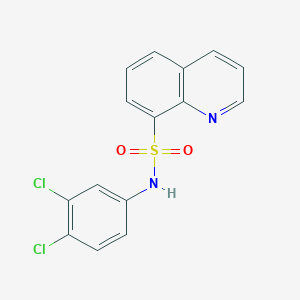

![molecular formula C14H12ClNO2 B183805 4-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 63759-94-4](/img/structure/B183805.png)

4-[(4-Chlorobenzyl)amino]benzoic acid

Übersicht

Beschreibung

“4-[(4-Chlorobenzyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12ClNO2 . It is structurally characterized by a benzoic acid group to which a 4-chlorobenzyl group is attached via an amino linkage .

Molecular Structure Analysis

The molecular structure of “4-[(4-Chlorobenzyl)amino]benzoic acid” is characterized by a benzoic acid group (a benzene ring attached to a carboxylic acid group) and a 4-chlorobenzyl group (a benzene ring with a chlorine atom at the 4-position, attached to a benzene ring via a methylene bridge) linked by an amino group .Physical And Chemical Properties Analysis

“4-[(4-Chlorobenzyl)amino]benzoic acid” has a molecular weight of 261.71 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

4-[(4-Chlorobenzyl)amino]benzoic acid and its derivatives have been explored for their potential antibacterial properties. Parekh et al. (2005) synthesized various Schiff bases derived from 4-aminobenzoic acid, including compounds structurally similar to 4-[(4-Chlorobenzyl)amino]benzoic acid. These compounds were tested against medically significant bacterial strains and exhibited varying degrees of antibacterial activity, suggesting the compound's relevance in developing antibacterial agents (Parekh et al., 2005).

Chemical Synthesis and Characterization

The compound and its related structures have been utilized as key intermediates in chemical synthesis. For instance, Pascal et al. (2000) reported the synthesis of a novel amino acid derivative from 4-aminobenzoic acid, showcasing the compound's utility in peptidomimetic synthesis and combinatorial chemistry (Pascal et al., 2000).

Material Science Applications

In the field of material science, the doping of polyaniline with benzoic acid derivatives, including 4-[(4-Chlorobenzyl)amino]benzoic acid, has been investigated. Amarnath and Palaniappan (2005) studied the electrical conductivity of polyaniline doped with various benzoic acids, revealing the potential of these compounds in conducting polymer applications (Amarnath & Palaniappan, 2005).

Thermodynamic and Phase Behavior Studies

The compound has also been studied in the context of thermodynamics and phase behavior, particularly in pharmaceutical research. Reschke et al. (2016) utilized Perturbed-Chain Statistical Associating Fluid Theory to model the phase behavior of solutions containing benzoic acid and chlorobenzoic acids, providing valuable information for process design and pharmaceutical applications (Reschke et al., 2016).

Antibacterial and Antimicrobial Studies

Further studies have investigated the antibacterial and antimicrobial potential of compounds synthesized from 4-[(4-Chlorobenzyl)amino]benzoic acid. Neamah and Jassim (2022) synthesized new heterocyclic compounds using 4-((4-chlorobenzoyl)oxy) benzoic acid and evaluated their antibacterial, anti-inflammatory, and analgesic activities (Neamah & Jassim, 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIANQKPXNXBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398332 | |

| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorobenzyl)amino]benzoic acid | |

CAS RN |

63759-94-4 | |

| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)